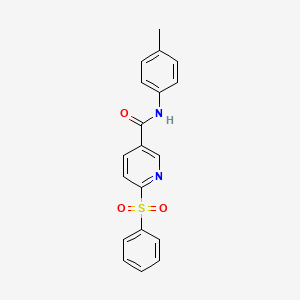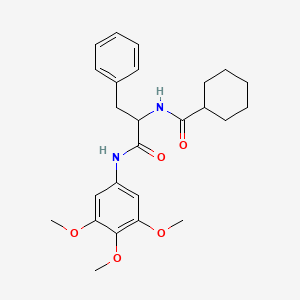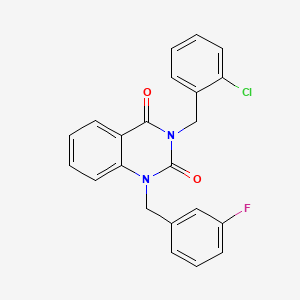![molecular formula C13H15N3O2S2 B11443740 N-{4-acetyl-5-[4-(methylsulfanyl)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11443740.png)
N-{4-acetyl-5-[4-(methylsulfanyl)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-acetyl-5-[4-(methylsulfanyl)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide is a compound belonging to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . The unique structure of this compound, featuring a thiadiazole ring, makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N-{4-acetyl-5-[4-(methylsulfanyl)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide typically involves the reaction of 2-amino-5-aryl-1,3,4-thiadiazole with substituted benzaldehyde under microwave irradiation . This method is preferred due to its efficiency and shorter reaction times compared to conventional heating methods. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid.
Chemical Reactions Analysis
N-{4-acetyl-5-[4-(methylsulfanyl)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide undergoes various chemical reactions, including:
Scientific Research Applications
N-{4-acetyl-5-[4-(methylsulfanyl)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-acetyl-5-[4-(methylsulfanyl)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with cellular targets, leading to the inhibition of DNA replication and cell division . The compound disrupts the function of enzymes involved in these processes, resulting in cell cycle arrest and apoptosis. This mechanism is particularly effective against rapidly dividing cancer cells.
Comparison with Similar Compounds
N-{4-acetyl-5-[4-(methylsulfanyl)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide can be compared with other thiadiazole derivatives such as:
N4-Acetylsulfamethoxazole: Similar in structure but primarily used as an antibiotic.
N-(4-phenoxyphenyl)imidodicarbonimidic diamide: Used in the development of new materials.
Phenformin hydrochloride: An antidiabetic drug with a different mechanism of action.
The uniqueness of this compound lies in its diverse pharmacological activities and its potential as an anticancer agent.
Properties
Molecular Formula |
C13H15N3O2S2 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[3-acetyl-2-(4-methylsulfanylphenyl)-2H-1,3,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C13H15N3O2S2/c1-8(17)14-13-15-16(9(2)18)12(20-13)10-4-6-11(19-3)7-5-10/h4-7,12H,1-3H3,(H,14,15,17) |
InChI Key |
KKWHIISZSNSYGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN(C(S1)C2=CC=C(C=C2)SC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(E)-(Phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11443664.png)
![N-{1-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pentyl}acetamide](/img/structure/B11443667.png)
![(4-(2-Methoxyphenyl)piperazin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B11443673.png)
![dimethyl 5-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11443679.png)
![N-{1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide](/img/structure/B11443683.png)
![N-(1,3-benzodioxol-5-yl)-5-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11443685.png)
![4-[(4-Chlorophenyl)sulfonyl]-5-(propylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole](/img/structure/B11443693.png)
![Dimethyl 2-{[(3-methylpiperidin-1-yl)carbonothioyl]amino}terephthalate](/img/structure/B11443700.png)

![6-methyl-N-(2-methylphenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11443714.png)

![4-(1-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B11443723.png)
![ethyl 6-(1-benzofuran-2-carbonylimino)-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11443739.png)
